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Cat. No.: B1193259 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Water-soluble Cy5-biotin conjugates are powerful tools in biological research and drug

development, combining the highly specific and strong interaction of biotin and avidin (or

streptavidin) with the sensitive and robust fluorescence of the Cyanine5 (Cy5) dye. The

incorporation of hydrophilic linkers, most commonly polyethylene glycol (PEG), overcomes the

poor aqueous solubility of traditional cyanine dyes, making these conjugates ideal for a wide

range of applications in aqueous environments, such as immunoassays, fluorescence

microscopy, flow cytometry, and in vivo imaging.

This technical guide provides an in-depth overview of the core characteristics, synthesis, and

applications of water-soluble Cy5-biotin conjugates, offering detailed experimental protocols

and quantitative data to facilitate their effective use in the laboratory.

Core Concepts and Properties
Water-soluble Cy5-biotin conjugates consist of three key components:

Cyanine5 (Cy5) Fluorophore: A far-red fluorescent dye with high extinction coefficients and

good quantum yields. Its emission in the far-red spectrum minimizes autofluorescence from

biological samples, leading to a high signal-to-noise ratio.[1]
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Biotin: A small vitamin that exhibits an exceptionally high affinity for avidin and streptavidin

proteins. This interaction is one of the strongest non-covalent bonds known in nature,

providing a highly specific and stable labeling system.[1]

Water-Soluble Linker (e.g., PEG): A flexible polyethylene glycol spacer is incorporated

between the Cy5 and biotin moieties. This linker serves two primary purposes: it significantly

enhances the water solubility of the conjugate and minimizes steric hindrance, ensuring that

both the Cy5 dye and the biotin can interact freely with their respective partners.[1][2][3]

The key advantages of using water-soluble Cy5-biotin conjugates include:

Excellent Water Solubility: Enables direct use in aqueous buffers without the need for

organic co-solvents that can be detrimental to biological samples.[2][3]

pH-Independent Fluorescence: The fluorescence of Cy5 is stable over a broad pH range

(typically pH 4 to 10), ensuring reliable performance in various biological buffers and cellular

environments.[1][2][3]

High Signal-to-Noise Ratio: The far-red emission of Cy5 minimizes background fluorescence

from cells and tissues.[1]

High Specificity and Affinity: The biotin-streptavidin interaction provides a highly specific and

robust labeling method.

Data Presentation: Properties of Water-Soluble Cy5-
Biotin Conjugates
The following table summarizes the key quantitative data for commercially available water-

soluble Cy5-biotin conjugates, allowing for easy comparison.
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Property Cy5-PEG3-Biotin Sulfo-Cy5-PEG3-Biotin

Excitation Maximum (nm) 649 646

Emission Maximum (nm) 671 662

Extinction Coefficient

(M⁻¹cm⁻¹)
250,000 271,000

Quantum Yield Not specified 0.28

Molecular Weight ( g/mol ) 1136.39 998.3

Solubility Water, DMSO, DMF, MeOH Water, DMF, DMSO

Storage Conditions -20°C, Desiccate -20°C, in the dark

Synthesis of Water-Soluble Cy5-Biotin Conjugates
The synthesis of a water-soluble Cy5-biotin conjugate typically involves a two-step process: the

activation of a water-soluble Cy5 derivative and its subsequent reaction with an amine-

functionalized biotin-PEG linker. The following is a generalized protocol for the synthesis of

Sulfo-Cy5-PEG-Biotin.

Diagram: Synthesis Workflow

Step 1: Activation of Sulfo-Cy5 Step 2: Conjugation Step 3: Purification

Sulfo-Cy5 Carboxylic Acid Sulfo-Cy5-NHS Ester
 NHS, EDC in DMSO 

Biotin-PEG-Amine Sulfo-Cy5-PEG-Biotin
 Amine-reactive coupling in buffer (pH 8.5-9.0) 

Crude Conjugate Purified Sulfo-Cy5-PEG-Biotin
 HPLC (Reversed-Phase or Size-Exclusion) 

Click to download full resolution via product page

Caption: General workflow for the synthesis of Sulfo-Cy5-PEG-Biotin.

Experimental Protocol: Synthesis of Sulfo-Cy5-PEG-
Biotin
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Materials:

Sulfo-Cyanine5 NHS ester (Sulfo-Cy5-NHS)

Biotin-PEG-Amine (e.g., Biotin-PEG3-Amine)

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

0.1 M Sodium bicarbonate buffer, pH 8.5

Reversed-phase High-Performance Liquid Chromatography (HPLC) system

Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA)

Water with 0.1% Trifluoroacetic acid (TFA)

Procedure:

Preparation of Reagents:

Dissolve Sulfo-Cy5-NHS ester in anhydrous DMF or DMSO to a final concentration of 10

mg/mL.

Dissolve Biotin-PEG-Amine in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final

concentration of 10 mg/mL.

Conjugation Reaction:

Add a 1.2-fold molar excess of the dissolved Sulfo-Cy5-NHS ester to the Biotin-PEG-

Amine solution.

Mix the reaction vial and incubate at room temperature for 2 hours in the dark with gentle

stirring.

Purification:

Purify the reaction mixture by reversed-phase HPLC.
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Use a C18 column and a gradient of water with 0.1% TFA (Mobile Phase A) and

acetonitrile with 0.1% TFA (Mobile Phase B).

A typical gradient would be from 5% to 95% Mobile Phase B over 30 minutes.

Monitor the elution profile at the absorbance maximum of Cy5 (around 646 nm).

Collect the fractions corresponding to the main peak of the product.

Characterization and Storage:

Confirm the identity and purity of the final product by mass spectrometry and analytical

HPLC.

Lyophilize the purified product.

Store the lyophilized powder at -20°C, protected from light and moisture.

Experimental Protocols for Key Applications
A. Immunofluorescence Staining of Adherent Cells
This protocol describes the use of a biotinylated primary antibody followed by a Cy5-

conjugated streptavidin for the detection of a target antigen in fixed and permeabilized cells.
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Cells grown on coverslips

Fixation (e.g., 4% PFA)

Permeabilization (e.g., 0.1% Triton X-100)

Blocking (e.g., 5% BSA)

Incubate with Biotinylated Primary Antibody

Wash (3x with PBS)

Incubate with Cy5-Streptavidin

Wash (3x with PBS)

Mount with DAPI

Fluorescence Microscopy

Click to download full resolution via product page

Caption: Workflow for immunofluorescence staining using a biotin-streptavidin system.
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Cell Preparation: Grow adherent cells on sterile glass coverslips in a petri dish.

Fixation:

Aspirate the culture medium and wash the cells twice with Phosphate-Buffered Saline

(PBS).

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilization:

If targeting an intracellular antigen, permeabilize the cells with 0.1% Triton X-100 in PBS

for 10 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Blocking:

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5%

Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.

Primary Antibody Incubation:

Dilute the biotinylated primary antibody to its optimal concentration in the blocking buffer.

Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or

overnight at 4°C in a humidified chamber.

Wash the cells three times with PBS for 5 minutes each.

Secondary Detection:

Dilute the Cy5-conjugated streptavidin in the blocking buffer (typically 1-5 µg/mL).

Incubate the cells with the Cy5-streptavidin solution for 1 hour at room temperature,

protected from light.
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Wash the cells three times with PBS for 5 minutes each, protected from light.

Mounting and Imaging:

Mount the coverslips onto microscope slides using a mounting medium containing DAPI

for nuclear counterstaining.

Seal the coverslips with nail polish.

Image the slides using a fluorescence microscope with appropriate filter sets for DAPI and

Cy5.

B. Flow Cytometry Analysis of Cell Surface Antigens
This protocol outlines the staining of cell surface antigens on a single-cell suspension using a

biotinylated primary antibody and Cy5-streptavidin.
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Prepare single-cell suspension

Block Fc receptors (optional)

Incubate with Biotinylated Primary Antibody

Wash with FACS buffer

Incubate with Cy5-Streptavidin

Wash with FACS buffer

Resuspend in FACS buffer

Analyze on Flow Cytometer

Click to download full resolution via product page

Caption: Workflow for cell surface staining for flow cytometry.

Cell Preparation: Prepare a single-cell suspension from your sample (e.g., cultured cells,

blood) and wash with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
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Cell Count and Aliquoting: Count the cells and aliquot approximately 1 x 10^6 cells per tube.

Blocking (Optional): To prevent non-specific binding to Fc receptors, incubate the cells with

an Fc block reagent for 10 minutes on ice.

Primary Antibody Staining:

Add the biotinylated primary antibody at its predetermined optimal concentration.

Incubate on ice for 30 minutes in the dark.

Wash the cells by adding 2 mL of FACS buffer and centrifuging at 300 x g for 5 minutes.

Discard the supernatant.

Secondary Staining:

Resuspend the cell pellet in the residual buffer.

Add Cy5-conjugated streptavidin at its optimal concentration.

Incubate on ice for 30 minutes in the dark.

Wash the cells as described in step 4.

Analysis:

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

Analyze the samples on a flow cytometer equipped with a laser and detector suitable for

Cy5 excitation and emission.

C. Western Blotting Detection
This protocol describes the use of a biotinylated secondary antibody and Cy5-streptavidin for

the detection of a target protein on a Western blot membrane.
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Protein transfer to membrane

Block membrane (e.g., 5% milk or BSA)

Incubate with Primary Antibody

Wash with TBST

Incubate with Biotinylated Secondary Antibody

Wash with TBST

Incubate with Cy5-Streptavidin

Wash with TBST

Image on a fluorescence imager

Click to download full resolution via product page

Caption: Workflow for fluorescent Western blotting using a biotin-streptavidin system.
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SDS-PAGE and Protein Transfer: Separate your protein samples by SDS-PAGE and transfer

them to a nitrocellulose or PVDF membrane.

Blocking:

Block the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-

Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle

agitation.

Primary Antibody Incubation:

Incubate the membrane with the primary antibody diluted in the blocking buffer overnight

at 4°C with agitation.

Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation:

Incubate the membrane with a biotinylated secondary antibody (that recognizes the

primary antibody) diluted in the blocking buffer for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

Cy5-Streptavidin Incubation:

Incubate the membrane with Cy5-conjugated streptavidin diluted in the blocking buffer for

1 hour at room temperature, protected from light.

Wash the membrane three times for 10 minutes each with TBST, protected from light.

Imaging:

Image the membrane using a fluorescence imaging system with the appropriate laser and

emission filter for Cy5.

Conclusion
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Water-soluble Cy5-biotin conjugates are versatile and highly sensitive reagents that have

become indispensable in modern biological research. Their excellent water solubility, pH-

independent fluorescence, and the robust specificity of the biotin-streptavidin interaction make

them suitable for a wide array of applications. By understanding their core properties and

following optimized protocols, researchers can effectively leverage these powerful tools for the

precise detection and quantification of biomolecules in complex biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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